2,6-Dimethylcyclohexanol

Übersicht

Beschreibung

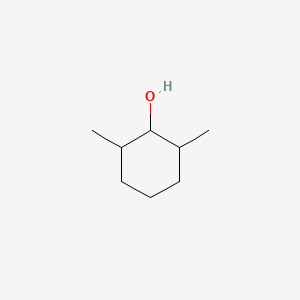

2,6-Dimethylcyclohexanol (C₈H₁₆O, MW: 128.21) is a cyclohexanol derivative with two methyl groups at the 2- and 6-positions of the cyclohexane ring. It exists as a mixture of diastereomers (cis,cis; trans,trans; cis,trans), which significantly influence its biological and chemical properties . Key applications include:

Vorbereitungsmethoden

Catalytic Hydrogenation of 2,6-Dimethylphenol

Industrial-Scale Hydrogenation and Amination

The catalytic hydrogenation of 2,6-dimethylphenol (2,6-DMP) represents a scalable route to 2,6-dimethylcyclohexanol (2,6-DMCHOH), albeit primarily as an intermediate in amine production . Under conditions optimized for 2,6-dimethylcyclohexylamine synthesis, Pd- or Pt-based catalysts (0.5–1% loading on carbon or alumina) enable simultaneous ring hydrogenation and hydroxyl group retention at 150–250°C and 100–300 PSIG . A molar ratio of 15:15:1 for NH₃:H₂:2,6-DMP achieves 99.9% conversion, with 2,6-DMCHOH forming as a minor byproduct (1.34% yield) .

Sodium Borohydride Reduction of 2,6-Dimethylcyclohexanone

Solvent-Dependent Stereoselectivity

The reduction of 2,6-dimethylcyclohexanone using NaBH₄ in alcoholic solvents produces this compound with stereochemical outcomes dependent on solvent bulkiness . In methanol, the cis,cis isomer dominates (78–85%), whereas ethanol increases trans,trans isomer proportion to 22–30% . This solvent effect arises from steric interactions during ketone approach to BH₄⁻, favoring axial attack in bulky solvents.

Experimental Data and Isomer Ratios

| Solvent | Temperature (°C) | cis,cis (%) | trans,trans (%) | Other Isomers (%) |

|---|---|---|---|---|

| Methanol | 25 | 85 | 9 | 6 |

| Ethanol | 25 | 70 | 22 | 8 |

| i-Propanol | 25 | 65 | 28 | 7 |

Data adapted from Wigfield and Phelps (1974), corrected by Garner (1998) . Reaction times of 2–4 hours at 25°C yield 89–93% total alcohol .

Lithium Aluminum Hydride (LiAlH₄) Reductions

High-Yield but Non-Selective Reductions

LiAlH₄ in anhydrous THF reduces 2,6-dimethylcyclohexanone to this compound with near-quantitative yields (95–99%) but poor stereocontrol . The resulting diastereomeric mixture requires chromatographic separation, with cis,cis and trans,trans isomers eluting at Rf 0.34 and 0.41 (silica gel, 7:3 hexanes:EtOAc) .

Challenges in Isomer Separation

Early attempts using β-cyclodextrin-assisted chromatography achieved only 5–23% isolated yields of trans,trans isomer due to host-guest complex instability . Modern approaches employ reversed-phase HPLC with a C18 column and isocratic 65:35 MeOH:H₂O, achieving baseline separation of all four stereoisomers .

Metal Complex Reducing Agents (MCRAs)

Nickel-Mediated Stereoselective Synthesis

A Ni(OAc)₂/NaH/2,6-dimethyl-2,5-hexanediol system enables partial stereocontrol, yielding 51–59% trans,trans isomer at 75°C . The mechanism involves alkoxide-directed hydride delivery:

This method produces separable diastereomers via flash chromatography, though enantiomeric pairs (cis,trans and trans,cis) remain unresolved .

Industrial Isomerization Processes

Acid-Catalyzed Isomer Interconversion

Sulfuric acid (0.1 M in toluene) catalyzes this compound isomerization at 80°C, reaching equilibrium in 6 hours :

| Initial Isomer | Equilibrium Distribution (%) |

|---|---|

| cis,cis | 42 |

| trans,trans | 38 |

| cis,trans | 12 |

| trans,cis | 8 |

This process enables recycling of undesired isomers but requires energy-intensive separation steps .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anesthetic Applications

2,6-Dimethylcyclohexanol has garnered attention for its anesthetic properties. Research indicates that different isomers of this compound exhibit varying degrees of potency as general anesthetics.

Synthesis and Purification

The synthesis of this compound has been extensively studied. A notable project aimed to synthesize and purify this compound due to its strong anesthetic potency. The researchers employed selective methods to isolate individual diastereomers, which are crucial for understanding their pharmacological effects .

Pharmacological Studies

A study published in PubMed investigated the effects of different isomers of this compound on GABAA receptors, which are vital targets for anesthetics. The cis,cis-isomer showed the highest enhancement of GABA responses, suggesting that stereochemical configuration significantly influences the efficacy of these compounds .

Chemical Properties and Reaction Mechanisms

Understanding the chemical behavior of this compound is essential for its application in synthesis and analysis.

Reduction Reactions

The reduction of 2,6-dimethylcyclohexanone to its corresponding alcohol has been studied using sodium borohydride. This process yielded a mixture of stereoisomers, demonstrating the compound's versatility in synthetic chemistry . The successful transformation was confirmed through various chemical tests and infrared spectroscopy.

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Sodium Borohydride Reduction | 66.93 | Confirmed through Jones and Brady tests |

| Infrared Spectroscopy | - | Strong broad peak at ~3450 cm (OH) |

Environmental and Biological Studies

Recent studies have explored the potential ecological roles of this compound as a volatile organic compound (VOC) produced by certain plants.

Impact on Pollinators

Research indicated that this compound could modulate GABA receptors in honeybees, suggesting a role in their metabolic responses to environmental stressors like pesticides . However, it did not significantly affect survival rates under experimental conditions.

Case Studies Overview

Wirkmechanismus

The mechanism of action of 2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes, altering their activity and affecting metabolic processes. The hydroxyl group in the compound plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Diastereomers

2,6-Dimethylcyclohexanol’s stereoisomers exhibit distinct pharmacological activities:

| Isomer | EC₅₀ (µM) for GABAA Modulation | Relative Potency vs. Propofol | Reference |

|---|---|---|---|

| cis,cis | 12.3 | 1.5× | |

| trans,trans | 45.7 | 0.4× | |

| cis,trans | 28.9 | 0.8× |

Key Insight: The cis,cis isomer shows the highest potency, likely due to optimal spatial alignment with GABAA receptor binding pockets. In contrast, 3,3-dimethylcyclohexanol (found in chili peppers) lacks methyl groups at the 2- and 6-positions, resulting in weaker receptor interactions .

Anesthetic Activity vs. Propofol

This compound shares mechanistic similarities with propofol but differs in efficacy and side effects:

Functional Implication: While this compound’s steric bulk reduces side effects, its slower onset limits clinical utility compared to propofol .

Volatile Aroma Contributions

In food systems, this compound’s odor profile contrasts with other alcohols:

| Compound | Odor Description | Concentration in Peppers (ppm) | Reference |

|---|---|---|---|

| This compound | Herbal, mild | 0.8–1.2 | |

| 3,3-Dimethylcyclohexanol | Pungent, green | 1.5–2.0 | |

| Phenethyl Alcohol | Floral, rosy | 5.0–7.5 |

Notable Difference: Despite lower abundance, this compound contributes subtle herbal notes, whereas phenethyl alcohol dominates floral aromas .

Reactivity in Oxidation Reactions

Steric hindrance from methyl groups slows oxidation compared to unsubstituted cyclohexanol:

| Substrate | Oxidation Rate (k, M⁻¹s⁻¹) | Product Yield (%) | |

|---|---|---|---|

| Cyclohexanol | 4.7 × 10⁻³ | 92 | |

| This compound | 1.2 × 10⁻³ | 68 |

Mechanistic Insight : Bulky methyl groups hinder catalyst access, reducing reaction efficiency .

Biologische Aktivität

2,6-Dimethylcyclohexanol (DMCH) is a cyclic alcohol with significant biological activity, particularly noted for its effects on GABA receptors and its potential as a general anesthetic. This article delves into the compound's biological properties, synthesis, and applications, supported by relevant studies and data.

- Molecular Formula : C8H16O

- Molecular Weight : 128.21 g/mol

- Structure : DMCH exhibits stereoisomerism, with notable cis and trans isomers that influence its biological activity.

GABA Receptor Modulation

Research indicates that DMCH and its isomers act as positive modulators of GABA receptors, which are crucial targets for anesthetic agents. A study conducted by Smith et al. demonstrated that the cis,cis isomer of DMCH significantly enhances GABA responses in human embryonic kidney cells. The enhancement was quantified as follows:

- Cis,cis Isomer : 2-3 fold increase in GABA current at 30 μM

- Trans,trans Isomer : Similar enhancement levels

- Cis,trans Isomer : Weaker modulation compared to the others

The binding affinity of these isomers to the GABA receptor was linked to their stereochemical configurations, with the cis,cis isomer exhibiting the highest binding energy due to optimal hydrogen-bonding interactions within the receptor's transmembrane helices .

Anesthetic Potency

DMCH has been identified as a potent anesthetic agent. In vivo assays using tadpoles demonstrated that DMCH had an effective concentration (EC50) of approximately 13.1 μM, showcasing its potential for clinical applications in anesthesia .

Synthesis and Purification

The synthesis of DMCH involves several methods, including reduction reactions from corresponding ketones. Notably, sodium borohydride has been used effectively to convert 2,6-dimethylcyclohexanone into DMCH with a yield of approximately 66.93%. The IR spectra confirmed the successful transformation from ketone to alcohol, highlighting strong absorption peaks characteristic of hydroxyl functional groups .

Applications in Research

DMCH has also been studied for its ecological roles and presence in various plant species. It has been identified as a volatile compound in Portulaca oleracea L., contributing to the plant's phytochemical profile . Additionally, it has shown potential in enhancing the activity of cationic surfactants in cell culture models .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between DMCH and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanol | C6H12O | Simple cycloalkane alcohol without methyl groups |

| 1-Methylcyclohexanol | C7H14O | One methyl group at the first position |

| 2-Methylcyclohexanol | C7H14O | Methyl group at the second position |

| 2,4-Dimethylcyclohexanol | C8H16O | Methyl groups at positions two and four |

| This compound | C8H16O | Unique arrangement of methyl groups influencing properties |

Case Studies

- Study on GABA Modulation : A patch-clamp study highlighted the differential effects of DMCH isomers on GABA receptor currents, emphasizing the importance of stereochemistry in drug design for anesthetics .

- Anesthetic Efficacy in Tadpoles : In vivo testing confirmed DMCH's efficacy as an anesthetic agent with lower effective concentrations compared to other cyclohexanols .

Analyse Chemischer Reaktionen

Catalytic Dehydrogenation to Aromatic Amines

2,6-Dimethylcyclohexanol serves as a precursor in the synthesis of 2,6-dimethylaniline , a key intermediate in dyestuff and pharmaceutical manufacturing. The reaction involves catalytic dehydrogenation using palladium-based catalysts under controlled conditions :

Mechanism :

-

The hydroxyl group undergoes dehydrogenation to form a ketone intermediate (2,6-dimethylcyclohexanone).

-

Subsequent amination with ammonia (NH₃) and hydrogen (H₂) at 150–250°C produces 2,6-dimethylcyclohexylamine .

-

Further catalytic dehydrogenation yields 2,6-dimethylaniline, with cyclohexanone as a recyclable byproduct .

Stereoselective Reduction and Solvent Effects

This compound is synthesized via sodium borohydride reduction of 2,6-dimethylcyclohexanone. The solvent significantly influences stereoisomer distribution :

| Solvent | cis,cis Isomer (%) | trans,trans Isomer (%) | cis,trans Isomer (%) |

|---|---|---|---|

| Methanol | 68 | 22 | 10 |

| Ethanol | 58 | 32 | 10 |

| Isopropanol | 51 | 39 | 10 |

Key Findings :

-

Larger, bulkier solvents favor trans,trans isomer formation due to steric hindrance during reduction .

-

LiAlH₄ reduction yields separable diastereomers via column chromatography, enabling isolation of cis,cis-2,6-dimethylcyclohexanol for pharmacological studies .

Hydrogenation-Amination of Phenolic Derivatives

In industrial processes, this compound is produced through hydrogenation and amination of 2,6-dimethylphenol. Key parameters include :

| Parameter | Conditions |

|---|---|

| Catalyst | Pt or Pd on alumina/silica-alumina |

| Temperature | 150–250°C |

| Pressure | 100–300 PSIG |

| NH₃:H₂ Ratio | 10:15 (molar basis) |

| Selectivity | >95% to this compound |

Byproducts :

Biological Activity and Structural Interactions

The cis,cis isomer exhibits enhanced modulation of human GABAA receptors due to hydrogen-bonding interactions with glutamine (Q224) and tyrosine (Y220) residues :

| Isomer | GABAA Receptor Modulation (Fold Increase) | Binding Energy (kcal/mol) |

|---|---|---|

| cis,cis | 2.9 | -7.2 |

| trans,trans | 2.1 | -6.8 |

| cis,trans | 1.5 | -5.9 |

Implications :

-

Stereochemical configuration critically influences anesthetic potency, guiding design of enantioselective analogs .

Comparative Reactivity with Structural Analogs

The reactivity of this compound differs from related cyclohexanol derivatives due to steric and electronic effects:

| Compound | Reactivity with NaBH₄ | Dehydrogenation Rate |

|---|---|---|

| Cyclohexanol | Fast | Moderate |

| 2-Methylcyclohexanol | Moderate | Slow |

| This compound | Slow (steric hindrance) | Fast (Pd catalysis) |

Note : Methyl groups at positions 2 and 6 hinder nucleophilic attacks but stabilize carbocation intermediates during acid-catalyzed dehydration .

Industrial Recycling Pathways

In continuous processes, this compound and cyclohexanone byproducts are recycled via:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimethylcyclohexanol, and how can reaction conditions influence isomer distribution?

- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of 2,6-dimethylcyclohexanone or acid-catalyzed hydration of 2,6-dimethylcyclohexene. Reaction conditions such as temperature, solvent polarity, and catalyst type (e.g., PtO₂ vs. Pd/C) significantly affect isomer distribution. For example, hydrogenation under mild conditions (25°C, H₂ at 1 atm) favors the formation of the cis,cis isomer (~82% yield), as evidenced by NMR analysis of the methine proton (δ 3.55 ppm, unresolved singlet) and methyl group equivalency (δ 1.0 ppm, sharp doublet) .

Q. How can NMR spectroscopy distinguish between cis and trans isomers of this compound?

- Methodological Answer : The cis,cis isomer exhibits axial-equatorial or equatorial-equatorial coupling, leading to distinct NMR signals. The methine proton adjacent to the hydroxyl group appears as an unresolved singlet at δ 3.55 ppm due to restricted rotation, while the methyl groups show equivalency as a sharp doublet at δ 1.0 ppm. In contrast, trans isomers would display splitting patterns indicative of non-equivalent methyl groups and differing coupling constants .

Q. What chromatographic methods are effective for separating this compound isomers?

- Methodological Answer : Gas chromatography (GC) with a polar stationary phase (e.g., Carbowax 20M) or high-performance liquid chromatography (HPLC) using chiral columns (e.g., Chiralcel OD-H) can resolve isomers. Retention times vary based on steric hindrance and polarity differences, with cis,cis isomers eluting earlier due to reduced dipole interactions .

Q. How do physical properties (e.g., boiling point, density) of this compound correlate with its isomer composition?

- Methodological Answer : The boiling point (174.5–176°C) and density (0.893–0.923 g/cm³ at 20°C) vary slightly between isomers. Higher cis,cis content increases density due to tighter molecular packing, while trans isomers may exhibit marginally lower boiling points due to weaker intermolecular forces .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a chiral intermediate in asymmetric catalysis (e.g., self-assembled imine-based non-heme complexes) and as a precursor for fragrance compounds. Its hydroxyl group participates in esterification and oxidation reactions, yielding derivatives like 2,6-dimethylcyclohexanone .

Advanced Research Questions

Q. How does stereochemistry influence the catalytic oxidation of this compound to ketones?

- Methodological Answer : The cis,cis isomer undergoes faster oxidation due to favorable spatial alignment of the hydroxyl group with catalytic sites (e.g., Au nanoparticles). Kinetic studies show a 2.3-fold rate enhancement compared to trans isomers, attributed to reduced steric hindrance in the transition state .

Q. What mechanistic insights explain the selective oxidation of this compound over other cyclohexanol derivatives?

- Methodological Answer : The methyl groups at C2 and C6 positions stabilize the transition state via hyperconjugation, lowering the activation energy. Comparative studies with 4-methylcyclohexanol show this compound’s superior reactivity (k = 0.45 min⁻¹ vs. 0.12 min⁻¹) under identical Au-catalyzed conditions .

Q. What experimental protocols assess the ecological impact of this compound on pollinators like bees?

- Methodological Answer : Chronic exposure assays (21 days) evaluate survival rates and sucrose consumption in bees exposed to 0.5–3.4 µg/L concentrations. Co-exposure with fipronil (0.5 µg/L) reveals no significant toxicity but potential GABA receptor modulation, requiring electrophysiological validation (e.g., patch-clamp recordings) .

Q. How can this compound be utilized in chiral resolution studies?

- Methodological Answer : Its rigid cyclohexane backbone and stereogenic centers make it a model substrate for chiral stationary phases (CSPs) in HPLC. Enantiomeric excess (ee) ≥98% is achievable using cellulose tris(3,5-dimethylphenylcarbamate) columns, with retention factors (k') differing by 1.5–2.0 between enantiomers .

Q. What computational methods predict the interaction of this compound with biological targets like GABA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD, ≥100 ns) model ligand-receptor binding. Free energy calculations (MM-PBSA) show ΔG = −8.2 kcal/mol for GABA-R binding, suggesting competitive inhibition with fipronil, though in vitro validation is required .

Q. Safety and Handling

Eigenschaften

IUPAC Name |

2,6-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOISVRZIQDQVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871123 | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-72-4 | |

| Record name | 2,6-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.